molecular formula C22H30N2O2 B6025745 N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine

Katalognummer B6025745
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: WHZNRWBQKVMQBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use as a medication for various neurological and psychiatric disorders. In

Wirkmechanismus

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine acts as a dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the compound's antidepressant and anxiolytic effects. Additionally, this compound has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound increases extracellular dopamine levels in the brain, leading to an antidepressant and anxiolytic effect. It has also been shown to have analgesic properties, potentially through its interaction with the sigma-1 receptor. However, this compound has been shown to have cardiovascular effects, including an increase in heart rate and blood pressure, which may limit its use as a medication.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine has been widely studied in animal models for its potential use as a medication. Its affinity for the dopamine transporter and sigma-1 receptor make it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its cardiovascular effects may limit its use in human clinical trials.

Zukünftige Richtungen

Future research on N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine could focus on its potential use in the treatment of addiction, as it has been shown to have an effect on the reward pathway in the brain. Additionally, further studies could explore the compound's interaction with other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, research could focus on developing derivatives of this compound with improved pharmacological properties, such as reduced cardiovascular effects.
In conclusion, this compound, or this compound, is a synthetic compound that has been studied for its potential use as a medication for various neurological and psychiatric disorders. Its mechanism of action involves blocking the reuptake of dopamine, leading to an increase in dopamine levels in the brain. While it has potential as a medication, its cardiovascular effects may limit its use in human clinical trials. Future research could focus on its potential use in the treatment of addiction, its interaction with other neurotransmitter systems, and the development of derivatives with improved pharmacological properties.

Synthesemethoden

The synthesis of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine involves the reaction between N-methylpiperidine and 3,4-dimethoxybenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with benzyl chloride. The final product is obtained after purification through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of mood and reward. Studies have also suggested that this compound may have potential as an analgesic and anesthetic agent.

Eigenschaften

IUPAC Name

N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-23(15-18-8-5-4-6-9-18)20-10-7-13-24(17-20)16-19-11-12-21(25-2)22(14-19)26-3/h4-6,8-9,11-12,14,20H,7,10,13,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZNRWBQKVMQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.